Product packaging for Vitamin B12 coenzyme 5'-phosphate(Cat. No.:CAS No. 39044-48-9)

Vitamin B12 coenzyme 5'-phosphate

Cat. No.: B1231784
CAS No.: 39044-48-9
M. Wt: 1659.6 g/mol
InChI Key: QTLFDVOMNCXRPZ-UHFFFAOYSA-L
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Description

Contextualizing Adenosylcobalamin 5'-Phosphate within the Corrinoid Biosynthetic Landscape

The biosynthesis of vitamin B12 is a microbial process, not occurring in plants or animals, and follows either an aerobic or anaerobic pathway depending on the organism's oxygen requirements. nih.govwikipedia.org Both routes converge on the formation of a corrin (B1236194) ring structure, which is subsequently adenosylated and acquires a nucleotide loop. nih.gov Adenosylcobalamin 5'-phosphate emerges at a pivotal point in this process, specifically within the nucleotide loop assembly pathway. nih.gov

The formation of adenosylcobalamin 5'-phosphate is the penultimate step in the synthesis of coenzyme B12. umaryland.edu It is synthesized from adenosylcobinamide-GDP and α-ribazole-5'-phosphate in a reaction catalyzed by the enzyme cobalamin synthase (CobS). nih.govumaryland.edu This intermediate is then dephosphorylated by a phosphatase, CobC, to yield the final product, adenosylcobalamin (coenzyme B12). nih.govumaryland.edu

The nucleotide loop assembly pathway, where adenosylcobalamin 5'-phosphate is a key player, involves a series of enzymatic reactions that attach the lower axial ligand, typically 5,6-dimethylbenzimidazole (B1208971) (DMB), to the corrin ring. nih.gov This process begins with the activation of adenosylcobinamide. In organisms like Salmonella typhimurium, the bifunctional enzyme CobU catalyzes the ATP-dependent phosphorylation of adenosylcobinamide to adenosylcobinamide phosphate (B84403). nih.govebi.ac.uk Subsequently, the same enzyme facilitates the transfer of a GMP moiety from GTP to adenosylcobinamide phosphate, forming adenosylcobinamide-GDP. nih.govuniprot.org It is this activated intermediate that then condenses with α-ribazole-5'-phosphate to form adenosylcobalamin 5'-phosphate. umaryland.edu

Key Intermediates and Enzymes in the Final Stages of Cobalamin Biosynthesis

Intermediate/EnzymeDescription
Adenosylcobinamide The corrin ring with the upper axial adenosyl group attached. It is the initial substrate for the nucleotide loop assembly.
CobU A bifunctional enzyme with both kinase and guanylyltransferase activities. It first phosphorylates adenosylcobinamide and then converts it to adenosylcobinamide-GDP. nih.govebi.ac.uk
Adenosylcobinamide phosphate The product of the kinase activity of CobU.
Adenosylcobinamide-GDP The product of the guanylyltransferase activity of CobU, which serves as a substrate for CobS. nih.gov
α-ribazole-5'-phosphate The activated form of the lower ligand base that condenses with adenosylcobinamide-GDP.
CobS (Cobalamin synthase) An integral membrane protein that catalyzes the condensation of adenosylcobinamide-GDP and α-ribazole-5'-phosphate to form adenosylcobalamin 5'-phosphate. nih.gov
Adenosylcobalamin 5'-phosphate The penultimate intermediate in coenzyme B12 synthesis, containing the complete cobalamin structure with a phosphate group on the ribose of the nucleotide loop. umaryland.edu
CobC A phosphatase that catalyzes the final step, the dephosphorylation of adenosylcobalamin 5'-phosphate to yield adenosylcobalamin. nih.gov

Historical Discovery and Elucidation of Adenosylcobalamin 5'-Phosphate's Role in Cobalamin Anabolism

The discovery and understanding of vitamin B12's complex structure and biosynthetic pathway was a monumental undertaking spanning several decades and involving numerous research groups. The initial focus was on identifying the anti-pernicious anaemia factor from liver extracts, which culminated in the isolation of crystalline vitamin B12 in 1948. karger.comacs.org The complete chemical structure was later determined by Dorothy Hodgkin through X-ray crystallography, a feat that earned her the Nobel Prize in Chemistry in 1964. nih.govwikipedia.org

The elucidation of the biosynthetic pathway, a process involving up to 30 enzymatic steps, was a more gradual process. nih.gov For a long time, it was believed that the final step in coenzyme B12 synthesis was the attachment of α-ribazole to adenosylcobinamide-GDP. umaryland.edu However, later research reassessed these final steps.

Key research in the late 20th and early 21st centuries, particularly from the laboratory of Jorge C. Escalante-Semerena, was instrumental in redefining the terminal steps of the pathway. Through genetic and biochemical studies in organisms like Salmonella enterica, it was demonstrated that the true substrate for cobalamin synthase (CobS) is not α-ribazole, but its phosphorylated form, α-ribazole-5'-phosphate. nih.govumaryland.edu This led to the crucial discovery that the product of the CobS-catalyzed reaction is adenosylcobalamin 5'-phosphate. umaryland.edu

Subsequent work identified the role of the CobC protein as a specific phosphatase that removes the 5'-phosphate group from adenosylcobalamin 5'-phosphate to yield the active coenzyme, adenosylcobalamin. nih.gov This established adenosylcobalamin 5'-phosphate as the true penultimate intermediate and clarified the final step in the de novo synthesis of vitamin B12.

Timeline of Key Research Findings on the Role of Adenosylcobalamin 5'-Phosphate

YearKey FindingSignificance
1995 The bifunctional nature of the CobU enzyme in Salmonella typhimurium was characterized, showing its kinase and guanylyltransferase activities that produce adenosylcobinamide-GDP. nih.govElucidated the activation of the corrinoid intermediate prior to the nucleotide loop assembly.
2007 Research demonstrated that the substrate for cobalamin synthase (CobS) is α-ribazole-5'-phosphate, not α-ribazole, and that the product is adenosylcobalamin 5'-phosphate. nih.govCorrected the long-held belief about the final steps of B12 synthesis and identified adenosylcobalamin 5'-phosphate as a key intermediate.
2007 The CobC protein was identified as the phosphatase responsible for the dephosphorylation of adenosylcobalamin 5'-phosphate to form adenosylcobalamin. nih.govDefined the final enzymatic step in the biosynthesis of coenzyme B12.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C72H101CoN18O20P2 B1231784 Vitamin B12 coenzyme 5'-phosphate CAS No. 39044-48-9

Properties

CAS No.

39044-48-9

Molecular Formula

C72H101CoN18O20P2

Molecular Weight

1659.6 g/mol

IUPAC Name

2-(6-aminopurin-9-yl)-5-methanidyloxolane-3,4-diol;cobalt(3+);[5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(phosphonooxymethyl)oxolan-3-yl] 1-[3-[(4Z,9Z,14Z)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-21-id-3-yl]propanoylamino]propan-2-yl phosphate

InChI

InChI=1S/C62H91N13O17P2.C10H12N5O3.Co/c1-29-20-39-40(21-30(29)2)75(28-70-39)57-52(83)53(41(90-57)27-89-93(84,85)86)92-94(87,88)91-31(3)26-69-49(82)18-19-59(8)37(22-46(66)79)56-62(11)61(10,25-48(68)81)36(14-17-45(65)78)51(74-62)33(5)55-60(9,24-47(67)80)34(12-15-43(63)76)38(71-55)23-42-58(6,7)35(13-16-44(64)77)50(72-42)32(4)54(59)73-56;1-4-6(16)7(17)10(18-4)15-3-14-5-8(11)12-2-13-9(5)15;/h20-21,23,28,31,34-37,41,52-53,56-57,83H,12-19,22,24-27H2,1-11H3,(H17,63,64,65,66,67,68,69,71,72,73,74,76,77,78,79,80,81,82,84,85,86,87,88);2-4,6-7,10,16-17H,1H2,(H2,11,12,13);/q;-1;+3/p-2

InChI Key

QTLFDVOMNCXRPZ-UHFFFAOYSA-L

SMILES

CC1=CC2=C(C=C1C)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)OP(=O)([O-])OC(C)CNC(=O)CCC4(C(C5C6(C(C(C(=N6)C(=C7C(C(C(=N7)C=C8C(C(C(=N8)C(=C4[N-]5)C)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.[CH2-]C1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O.[Co+3]

Isomeric SMILES

CC1=CC2=C(C=C1C)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)OP(=O)([O-])OC(C)CNC(=O)CCC\4(C(C5C6(C(C(C(=N6)/C(=C\7/C(C(C(=N7)/C=C\8/C(C(C(=N8)/C(=C4\[N-]5)/C)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)/C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.[CH2-]C1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O.[Co+3]

Canonical SMILES

CC1=CC2=C(C=C1C)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)OP(=O)([O-])OC(C)CNC(=O)CCC4(C(C5C6(C(C(C(=N6)C(=C7C(C(C(=N7)C=C8C(C(C(=N8)C(=C4[N-]5)C)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.[CH2-]C1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O.[Co+3]

Synonyms

adenosylcobalamin 5'-phosphate
AdoCbl-5'P
cobamamide 5'-phosphate
vitamin B12 coenzyme 5'-phosphate

Origin of Product

United States

Enzymology of Adenosylcobalamin 5 Phosphate Transformation

Adenosylcobalamin 5'-Phosphate Synthase (CobS/CobV): Catalysis of Adenosylcobalamin 5'-Phosphate Formation

Adenosylcobalamin 5'-phosphate synthase, encoded by the cobS gene in Salmonella enterica and the cobV gene in Pseudomonas denitrificans, is a key enzyme in the nucleotide loop assembly of cobalamin. psu.edu It catalyzes the penultimate step in the biosynthesis of adenosylcobalamin. nih.gov This enzyme is also referred to as cobalamin-5'-phosphate synthase or adenosylcobinamide-GDP ribazoletransferase. uniprot.orgwikipedia.org

Mechanism of Nucleotide Loop Condensation by CobS/CobV

The CobS/CobV enzyme facilitates the condensation of two substrates: adenosylcobinamide-GDP and either α-ribazole or α-ribazole 5'-phosphate. wikipedia.orguniprot.org This reaction joins the activated lower ligand base to the corrin (B1236194) ring structure, forming either adenosylcobalamin or adenosylcobalamin 5'-phosphate and releasing GMP. uniprot.orgwikipedia.org The reaction with α-ribazole 5'-phosphate is considered the physiologically relevant step, leading to the formation of adenosylcobalamin 5'-phosphate. psu.educyanocyc.org

The enzyme catalyzes the following reactions:

Adenosylcobinamide-GDP + α-ribazole ⇌ GMP + adenosylcobalamin wikipedia.org

Adenosylcobinamide-GDP + α-ribazole 5'-phosphate ⇌ GMP + adenosylcobalamin 5'-phosphate wikipedia.org

Substrate Specificity and Affinity of CobS/CobV for Ribazole Phosphate (B84403) and Cobinamide Derivates

The substrate specificity of CobS/CobV is crucial for the efficient synthesis of the correct cobamide. While the enzyme can utilize both α-ribazole and its phosphorylated form, in vivo and in vitro evidence strongly suggests that α-ribazole 5'-phosphate is the preferred substrate. psu.edu Studies with Salmonella enterica have shown that the rate of the CobS-catalyzed reaction is significantly higher—by at least two orders of magnitude—with α-ribazole 5'-phosphate compared to α-ribazole. psu.edu This preference underscores the physiological importance of the phosphorylated pathway. The enzyme also demonstrates specificity for adenosylcobinamide-GDP as the corrinoid substrate. uniprot.orguniprot.org

Substrate Specificity of CobS/CobV
SubstrateProductEnzyme Activity
Adenosylcobinamide-GDP and α-ribazole 5'-phosphateAdenosylcobalamin 5'-phosphate + GMPHigh
Adenosylcobinamide-GDP and α-ribazoleAdenosylcobalamin + GMPLow

Structural Features and Membrane Association of Adenosylcobalamin 5'-Phosphate Synthase

Adenosylcobalamin 5'-phosphate synthase (CobS) is characterized as an integral membrane protein. nih.gov This association with the cell membrane is a significant feature, suggesting its role in a spatially organized biosynthetic pathway. In Gram-negative bacteria, it is located in the inner membrane. biocyc.org The membrane-bound nature of CobS likely facilitates the channeling of substrates and products within the final steps of cobalamin biosynthesis. While detailed crystal structures of the full-length membrane-bound CobS/CobV are not extensively available, its function as a peripheral or integral membrane protein is a key aspect of its biological role. nih.govnih.gov

Adenosylcobalamin/α-Ribazole Phosphatase (CobC): Dephosphorylation of Adenosylcobalamin 5'-Phosphate

The final step in the anaerobic biosynthesis of adenosylcobalamin is catalyzed by the enzyme adenosylcobalamin/α-ribazole phosphatase, encoded by the cobC gene. biocyc.orgexpasy.org This enzyme plays a crucial dephosphorylation role, ensuring the production of the active coenzyme B12. wikipedia.org

Catalytic Role of CobC in the Terminal Step of Adenosylcobalamin Biosynthesis

Initially, it was proposed that CobC's primary function was the dephosphorylation of α-ribazole 5'-phosphate to α-ribazole. biocyc.org However, further research and analysis of cobC mutants in Salmonella enterica led to a reassessment of its role. psu.edubiocyc.org It is now understood that the principal physiological function of CobC is the dephosphorylation of adenosylcobalamin 5'-phosphate to produce adenosylcobalamin. biocyc.orgexpasy.org This finding established a new final step in the vitamin B12 biosynthesis pathway. biocyc.org This enzyme is also involved in a salvage pathway that converts cobinamide into adenosylcobalamin. expasy.org

Catalytic Reactions of CobC
SubstrateProductBiological Relevance
Adenosylcobalamin 5'-phosphate + H₂OAdenosylcobalamin + phosphatePrimary physiological reaction biocyc.orgexpasy.orgwikipedia.org
α-ribazole 5'-phosphate + H₂Oα-ribazole + phosphateCan be catalyzed in vitro, but not the primary biological role wikipedia.orguniprot.org

Specificity for Phosphoric Monoester Bonds in Adenosylcobalamin 5'-Phosphate

CobC belongs to the family of hydrolases that act specifically on phosphoric monoester bonds. wikipedia.orgwikipedia.org Its systematic name is adenosylcobalamin/α-ribazole-5′-phosphate phosphohydrolase. wikipedia.org The enzyme catalyzes the hydrolysis of the phosphoric monoester linkage in adenosylcobalamin 5'-phosphate, releasing inorganic phosphate. wikipedia.orguniprot.org This class of enzymes is vital for various metabolic processes, and their ability to be readily hydrolyzed by a suitable enzyme catalyst under physiological conditions makes them effective molecular switches. nih.gov

Physiological Significance of CobC Activity in Regulating Coenzyme B12 Levels

The enzyme adenosylcobalamin-5'-phosphate phosphatase, commonly known as CobC, plays a definitive and physiologically critical role in the biosynthesis of coenzyme B12 (adenosylcobalamin). Its primary function is to catalyze the final step of the nucleotide loop assembly pathway: the dephosphorylation of adenosylcobalamin-5'-phosphate (AdoCba-P) to produce active adenosylcobalamin (AdoCbl). nih.gov Beyond its catalytic function, the activity of CobC is of profound physiological importance for maintaining cellular viability and ensuring the proper regulation of the B12 biosynthetic pathway.

A primary aspect of CobC's physiological significance lies in its ability to mitigate the toxic effects of upstream enzymatic activity. Research in Escherichia coli has revealed that high levels of the integral membrane protein cobamide synthase (CobS), the enzyme preceding CobC, can be detrimental to the cell. nih.gov Overexpression of CobS leads to a dissipation of the proton motive force (PMF) and a decrease in cell membrane stability, which can arrest growth and ultimately lead to cell death. nih.gov

The co-expression of the cobC gene has been shown to counteract these harmful effects. nih.gov By efficiently converting the product of the CobS reaction (AdoCba-P) to AdoCbl, CobC prevents the accumulation of an intermediate that may contribute to the membrane instability or alleviates the stress caused by the hyperactive CobS enzyme. This protective role underscores that the physiological function of CobC is not merely catalytic but regulatory, ensuring that the flow through the B12 synthesis pathway does not compromise cellular homeostasis.

The table below summarizes key research findings on the ameliorating effect of CobC on CobS-induced membrane instability in E. coli.

Experimental System Condition Observation Physiological Implication
E. coli C41(λDE3) CulturesOverexpression of CobS aloneIncreased uptake of ethidium (B1194527) bromide, indicating compromised membrane integrity. nih.govUnregulated CobS activity is toxic to the cell membrane. nih.gov
E. coli C41(λDE3) CulturesCo-expression of CobS and CobCReduced rate of ethidium bromide uptake compared to CobS overexpression alone. nih.govCobC activity stabilizes the cell membrane, counteracting CobS-induced toxicity. nih.gov

This regulatory function is crucial because the end product, coenzyme B12, is essential for a variety of fundamental cellular processes. These include DNA synthesis, amino acid metabolism, and fatty acid metabolism. ontosight.ai Therefore, by controlling the final step of B12 synthesis, CobC ensures a steady supply of this vital coenzyme while simultaneously protecting the cell from the potential dangers of an overactive biosynthetic pathway.

Organism Protein Quaternary Structure Reference
Escherichia coliCobCDimer nih.gov
Vibrio parahaemolyticusCobCDimer nih.gov

Structural Biology and Mechanistic Insights into Adenosylcobalamin 5 Phosphate

X-ray Crystallographic Analysis of Adenosylcobalamin 5'-Phosphate

While detailed crystallographic data specifically for adenosylcobalamin 5'-phosphate is not as abundant as for its dephosphorylated counterpart, its structure can be inferred from the well-characterized crystal structure of adenosylcobalamin (coenzyme B12). The three-dimensional molecular structure of coenzyme B12 has been determined by X-ray diffraction, revealing a complex and intricate architecture. researchgate.net Crystals grown from an acetone-water solution are orthorhombic, belonging to the space group P2₁2₁2₁. researchgate.netgoogle.com

Table 1: Crystallographic Data for Adenosylcobalamin

Parameter Value Source
Crystal System Orthorhombic researchgate.netgoogle.com
Space Group P2₁2₁2₁ researchgate.netgoogle.com
Unit Cell Dimensions a = 27.93 Å, b = 21.73 Å, c = 15.34 Å researchgate.net

This data pertains to the active coenzyme B12, which is structurally analogous to adenosylcobalamin 5'-phosphate, differing only by the terminal phosphate (B84403) group.

Adenosylcobalamin 5'-phosphate is the penultimate intermediate in the de novo synthesis of coenzyme B12. Its structure is nearly identical to the final, active coenzyme B12 (adenosylcobalamin), with the exception of the 5'-phosphate group on the α-ribazole moiety. wikipedia.org This phosphate is added during the assembly of the nucleotide loop, a process catalyzed by cobalamin (5'-phosphate) synthase (CobS). asm.org The enzyme attaches α-ribazole 5'-phosphate to adenosylcobinamide-GDP. wikipedia.org The resulting phosphorylated compound cannot yet function as a coenzyme. It must first be acted upon by the CobC phosphatase, which hydrolyzes the phosphoric monoester bond to release inorganic phosphate and generate the active adenosylcobalamin. wikipedia.orguniprot.org This final dephosphorylation step is essential for the coenzyme's biological activity.

Structural Elucidation of Adenosylcobalamin 5'-Phosphate Synthase (CobS/CobV)

Adenosylcobalamin 5'-phosphate synthase, also known as cobalamin-5'-phosphate synthase or adenosylcobinamide-GDP ribazoletransferase (EC 2.7.8.26), is a key enzyme in the nucleotide loop assembly pathway of cobalamin biosynthesis. asm.orgwikipedia.org In some organisms like Vibrio cholerae, CobS has been shown to be an integral membrane protein. nih.gov

The CobS enzyme catalyzes the transfer of α-ribazole 5'-phosphate from a donor molecule to adenosylcobinamide-GDP, forming adenosylcobalamin 5'-phosphate and releasing GMP. wikipedia.org While high-resolution crystal structures of CobS are not widely detailed, its function implies an active site capable of accommodating two large substrates: the activated corrinoid (adenosylcobinamide-GDP) and the lower ligand precursor (α-ribazole 5'-phosphate). The active site must facilitate the nucleophilic attack that forms the phosphodiester bond linking the nucleotide loop to the corrinoid. Some homologs of CobS have also demonstrated an additional function of "direct remodeling," where they can act directly on a complete but incorrect cobamide to replace the lower ligand, showcasing a degree of substrate flexibility. asm.org

Structural information regarding the oligomerization of CobS is limited. However, its characterization in some bacteria as an inner membrane protein with multiple predicted transmembrane domains suggests it functions within the lipid bilayer. nih.gov This localization may facilitate interaction with other membrane-associated proteins or substrates involved in cobamide transport and synthesis, though specific large protein complexes involving CobS have not been extensively characterized.

Structural Characterization of Adenosylcobalamin/α-Ribazole Phosphatase (CobC)

The final step in the biosynthesis of active coenzyme B12 is catalyzed by adenosylcobalamin/α-ribazole phosphatase (CobC), an enzyme belonging to the family of hydrolases (EC 3.1.3.73). wikipedia.orguniprot.org This enzyme ensures the removal of the 5'-phosphate from adenosylcobalamin 5'-phosphate. uniprot.org The systematic name for this enzyme is adenosylcobalamin/α-ribazole-5′-phosphate phosphohydrolase. wikipedia.org In addition to its primary role, it can also catalyze the dephosphorylation of α-ribazole 5'-phosphate to form α-ribazole in vitro. uniprot.org As of late 2007, a significant number of crystal structures for this class of enzymes have been solved, providing a solid foundation for understanding its mechanism. These structures are available in the Protein Data Bank (PDB) under accession codes such as 2ENU, 2ENW, 2EOA, 2OWE, 2P2Y, 2P2Z, 2P30, 2P6M, 2P6O, 2P75, 2P77, 2P78, 2P79, 2P9Y, 2P9Z, and 2PA0. wikipedia.org These structures reveal the three-dimensional fold and the architecture of the active site responsible for binding the phosphorylated substrate and catalyzing the hydrolysis reaction.

Table 2: Chemical Compounds Mentioned

Compound Name Role/Description
Adenosylcobalamin 5'-phosphate Phosphorylated precursor to coenzyme B12.
Adenosylcobalamin (Coenzyme B12) The biologically active form of vitamin B12. youtube.com
α-ribazole The lower ligand base of some cobamides. uniprot.org
α-ribazole 5'-phosphate The phosphorylated lower ligand precursor. uniprot.org
5,6-dimethylbenzimidazole (B1208971) (DMB) The specific base in the lower nucleotide loop of cobalamin. researchgate.net
Adenosylcobinamide-GDP An activated corrinoid intermediate in B12 synthesis. wikipedia.org
Guanosine monophosphate (GMP) A product of the CobS reaction. wikipedia.org

Enzyme-Ligand Interactions with Adenosylcobalamin 5'-Phosphate

The interaction of adenosylcobalamin 5'-phosphate with enzymes is primarily in the context of its final maturation step: the removal of the 5'-phosphate group. This reaction is catalyzed by a specific phosphatase. While crystal structures of a phosphatase with this exact substrate are not widely detailed, the binding architecture can be inferred from known phosphatase active sites and the structures of enzymes that bind the dephosphorylated AdoCbl.

The binding pocket must accommodate the bulky corrin (B1236194) ring, the adenosyl group, and specifically recognize the terminal phosphate. It is expected that a network of interactions positions the phosphate group for catalysis. Key interactions would likely include:

Electrostatic Interactions: Positively charged residues, such as Arginine (Arg) or Lysine (Lys), would be positioned to interact with the negatively charged phosphate group, neutralizing its charge and securing it within the active site.

Hydrogen Bonding: Residues like Serine (Ser), Threonine (Thr), or Tyrosine (Tyr), along with backbone amides, would form hydrogen bonds with the phosphate oxygen atoms, providing specificity and correct orientation.

Coordination with Metal Ions: Many phosphatases are metalloenzymes, often utilizing one or two divalent metal ions (e.g., Mg²⁺) in their active site. These ions coordinate directly with the phosphate oxygen atoms, further stabilizing the negative charge and activating the phosphorus atom for nucleophilic attack.

In enzymes that utilize the final AdoCbl cofactor, the adenosyl moiety is often bound in a specific conformation that distorts the Co-C bond, facilitating its homolytic cleavage. nih.gov For instance, in diol dehydratase, a potassium ion (K⁺) is bound near the adenine (B156593) moiety, which may be crucial for activating the coenzyme. nih.gov While adenosylcobalamin 5'-phosphate is not the active cofactor for these rearrangement reactions, the interactions with its adenosyl and cobalamin portions within the phosphatase active site are critical for its proper positioning.

Interaction Type Potential Interacting Moieties Function in Binding
ElectrostaticLysine, Arginine residuesNeutralize phosphate charge; anchor the ligand
Hydrogen BondingSerine, Threonine, Tyrosine residues; Backbone amidesProvide specificity; correctly orient the phosphate group
Metal CoordinationDivalent cations (e.g., Mg²⁺)Stabilize negative charge; activate phosphorus for attack

Insights into Catalytic Residues and Phosphate Hydrolysis Mechanism

The dephosphorylation of adenosylcobalamin 5'-phosphate to yield the active AdoCbl is a hydrolytic cleavage reaction. researchgate.net This process is fundamental for rendering the coenzyme active. The mechanism, typical of enzymatic phosphate ester hydrolysis, involves several key steps orchestrated by specific catalytic residues.

Substrate Binding: The adenosylcobalamin 5'-phosphate binds to the enzyme's active site as described in the previous section.

Activation of Nucleophile: A catalytic base, commonly an Aspartate (Asp) or Glutamate (B1630785) (Glu) residue, deprotonates a water molecule, generating a highly reactive hydroxide (B78521) ion. This ion is positioned to act as the nucleophile.

Nucleophilic Attack: The activated hydroxide ion attacks the electrophilic phosphorus atom of the phosphate group. This forms a pentacovalent trigonal bipyramidal transition state. The negative charge of this transition state is stabilized by interactions with nearby positively charged residues and/or metal ions.

Protonation of Leaving Group: A catalytic acid (which could be a protonated residue like Histidine (His) or the protonated form of the initial catalytic base) donates a proton to the oxygen atom of the 5'-adenosyl group, making it a better leaving group.

Bond Cleavage and Product Release: The P-O bond is cleaved, resulting in the release of inorganic phosphate and the final product, adenosylcobalamin.

The specific residues involved are critical for catalysis. In many phosphatases, a triad (B1167595) of acidic, basic, and metal-coordinating residues works in concert to facilitate the reaction with high efficiency.

Catalytic Residue/Component Probable Identity Role in Hydrolysis Mechanism
General BaseAspartate, GlutamateActivates water molecule for nucleophilic attack
General AcidHistidine, LysineProtonates the leaving group (5'-adenosyl oxygen)
Transition State StabilizerArginine, Lysine, Mg²⁺Stabilizes the pentacovalent phosphate intermediate

Advanced Spectroscopic and Computational Approaches to Adenosylcobalamin 5'-Phosphate Reactivity

Investigating the transient and complex nature of enzyme-bound intermediates like adenosylcobalamin 5'-phosphate requires sophisticated analytical methods. Spectroscopic and computational techniques offer powerful, non-invasive ways to probe its structure, dynamics, and chemical environment.

Nuclear Magnetic Resonance (NMR) Studies of Phosphate Environment

Nuclear Magnetic Resonance (NMR) spectroscopy is an ideal technique for studying the phosphate moiety of adenosylcobalamin 5'-phosphate, particularly within an enzyme complex. ³¹P NMR, which directly probes the phosphorus nucleus, would provide invaluable information about the local environment of the phosphate group.

Scalar Coupling: J-coupling constants between ³¹P and adjacent nuclei (e.g., ¹H on the ribose sugar) can confirm the covalent structure and provide information on the conformation around the C-O-P linkage.

Relaxation Studies: Measuring T1 and T2 relaxation times can provide insights into the dynamics of the phosphate group. A significant decrease in these values upon enzyme binding would indicate restricted motion, consistent with tight binding in the active site.

Nuclear Overhauser Effect (NOE): NOE experiments between the phosphate group and protons on nearby amino acid residues of the enzyme could identify specific points of contact and help determine the precise orientation of the ligand within the binding pocket.

While specific NMR data for this exact compound is not extensively published, the application of these standard NMR techniques would be a primary method for elucidating its interaction with a phosphatase enzyme.

Molecular Dynamics Simulations of Adenosylcobalamin 5'-Phosphate and Enzyme Complexes

Molecular Dynamics (MD) simulations serve as a "computational microscope," providing atomistic-level insights into the dynamic behavior of biomolecular systems. nih.gov An MD simulation of an adenosylcobalamin 5'-phosphate-enzyme complex would complement experimental data and offer a detailed view of its reactivity. plos.org

The simulation would begin with a structural model of the complex, likely built using homology modeling based on known phosphatase structures. This model would then be placed in a simulated aqueous environment, and the motions of all atoms would be calculated over time by solving Newton's equations of motion.

Key insights that can be gained from such simulations include:

Conformational Dynamics: MD can reveal the preferred conformation of the bound ligand and identify any conformational changes in the enzyme that occur upon binding. mit.edu

Interaction Networks: Simulations can map the complete network of hydrogen bonds, salt bridges, and van der Waals interactions between the ligand and the enzyme, quantifying their stability and lifetimes.

Solvent Behavior: The role of individual water molecules in the active site can be tracked, identifying those that may act as the nucleophile in the hydrolysis reaction and observing how they are oriented by catalytic residues.

Free Energy Calculations: Advanced simulation techniques like QM/MM (Quantum Mechanics/Molecular Mechanics) can be used to model the hydrolysis reaction itself, calculating the energy barrier for the reaction and providing a detailed picture of the transition state. nih.gov

Computational studies on related AdoCbl-dependent enzymes have successfully provided valuable insights into their mechanisms, demonstrating the power of these approaches to understand how proteins control cofactor reactivity. nih.govnih.gov

Regulation of Adenosylcobalamin 5 Phosphate Biosynthesis and Metabolism

Genetic Regulation of Cob Operons Controlling Adenosylcobalamin 5'-Phosphate Synthesis

The biosynthesis of cobalamin, and by extension adenosylcobalamin 5'-phosphate, is a complex process involving approximately 30 enzymatic steps. nih.gov In many bacteria, the genes encoding these enzymes are clustered together in operons, referred to as cob operons. nih.govharvard.edu This clustering allows for coordinated regulation of all the genes required for the pathway.

In organisms like Salmonella typhimurium, the majority of the 30 genes necessary for de novo cobalamin synthesis are located in a single large operon, the cob operon. nih.govharvard.edu This operon is further organized into distinct groups of genes, each responsible for a specific part of the biosynthetic pathway. nih.govharvard.edu The expression of the cob operon is subject to complex regulation, influenced by factors such as the redox state of the cell and the presence of cyclic AMP. harvard.edu Transcriptional regulation of the operon is also directly influenced by adenosylcobalamin itself, creating a feedback loop. harvard.edu

The genes within these operons can be broadly categorized based on the two main de novo biosynthetic routes: the aerobic and anaerobic pathways. asm.orgmdpi.com These pathways differ primarily in the timing of cobalt insertion into the corrin (B1236194) ring. mdpi.com The genes and enzymes associated with the oxygen-dependent (aerobic) pathway are typically designated as cob, while those of the oxygen-independent (anaerobic) pathway are termed cbi. mdpi.com

Table 1: Key Genes in Cobalamin Biosynthesis Operons

Gene/EnzymeFunctionPathway Association
cobA/cysG Uroporphyrinogen III C-methyltransferase/siroheme synthaseAerobic/Anaerobic mdpi.com
cobI Precorrin-2 C20-methyltransferaseAerobic
cbiK CobaltochelataseAnaerobic nih.gov
cobG Precorrin-3B synthaseAerobic
cbiL Cobalt-precorrin-2 C20-methyltransferaseAnaerobic
cobJ Precorrin-4 C11-methyltransferaseAerobic
cbiH Cobalt-precorrin-3 C17-methyltransferaseAnaerobic
cobM Precorrin-5 C5,15-methyltransferaseAerobic
cbiF Cobalt-precorrin-4 C11-methyltransferaseAnaerobic
cobF Precorrin-6A synthaseAerobic
cbiG Cobalt-precorrin-5B C1-synthaseAnaerobic
cobK Precorrin-6A reductaseAerobic
cbiJ Cobalt-precorrin-6A reductaseAnaerobic
cobL Precorrin-6B C5,15-methyltransferaseAerobic
cbiD Cobalt-precorrin-7 C15-methyltransferaseAnaerobic
cobH Precorrin-8X synthaseAerobic
cbiT Cobalt-precorrin-8X methylmutaseAnaerobic
cobN CobaltochelataseAerobic
cbiX Sirohydrochlorin cobaltochelataseAnaerobic
cobS Adenosylcobinamide-GDP synthaseBoth
cobT Nicotinate-nucleotide:dimethylbenzimidazole phosphoribosyltransferaseBoth
cobU Adenosylcobinamide-phosphate synthaseBoth mdpi.com
cobC Adenosylcobalamin-5'-phosphate phosphataseBoth umaryland.edu
cobQ/cbiP Adenosylcobyric acid synthaseBoth mdpi.com
cobD/cbiB Adenosylcobinamide-phosphate synthaseBoth mdpi.com

Riboswitch-Mediated Control of Gene Expression for Adenosylcobalamin 5'-Phosphate Pathway Enzymes

A crucial layer of regulation for the adenosylcobalamin 5'-phosphate pathway is mediated by riboswitches. These are structured RNA elements located in the 5' untranslated regions (5' UTRs) of messenger RNA (mRNA) that can directly bind to specific metabolites. ribocentre.orgwikipedia.org This binding event triggers a conformational change in the RNA, leading to the regulation of gene expression, often through transcriptional termination or inhibition of translation initiation. ribocentre.orgwikipedia.org

The cobalamin riboswitch, also known as the B12-element, is a cis-regulatory element that is widely distributed in bacteria and controls genes related to cobalamin biosynthesis and transport. ribocentre.orgnih.gov It specifically recognizes and binds adenosylcobalamin (AdoCbl), the active coenzyme form of vitamin B12. nih.govnih.gov This direct interaction allows the cell to sense the intracellular concentration of AdoCbl and adjust the expression of relevant genes accordingly, forming a negative feedback loop. ribocentre.orgwikipedia.org

When AdoCbl levels are high, it binds to the riboswitch, causing a structural rearrangement of the mRNA that typically sequesters the ribosome binding site (Shine-Dalgarno sequence), thereby inhibiting translation initiation. ribocentre.orgnih.gov In other cases, ligand binding can induce the formation of a terminator hairpin, leading to premature transcription termination. ribocentre.org Conversely, when AdoCbl levels are low, the riboswitch remains in a conformation that permits transcription and/or translation of the downstream genes, allowing for the synthesis or uptake of more cobalamin. ribocentre.orgnih.gov

These riboswitches are found upstream of various genes in the cobalamin pathway, including the cob operons in organisms like Salmonella typhimurium and the btuB gene in Escherichia coli, which encodes a cobalamin transport protein. wikipedia.orgnih.gov The ability of these RNA elements to directly sense the final product of the pathway provides a rapid and efficient mechanism for regulating adenosylcobalamin 5'-phosphate levels.

Feedback Inhibition and Allosteric Modulation Affecting Adenosylcobalamin 5'-Phosphate Levels

Beyond genetic regulation, the activity of key enzymes in the adenosylcobalamin 5'-phosphate biosynthetic pathway is also controlled by feedback inhibition and allosteric modulation. This provides a more immediate and fine-tuned control over the metabolic flux through the pathway.

A notable example of feedback inhibition involves the enzyme CobA, a uroporphyrinogen III methyltransferase, which catalyzes an early and rate-limiting step in the pathway. pnas.org High concentrations of adenosylcobalamin can inhibit the activity of this enzyme, thus slowing down the entire biosynthetic process when the end product is abundant. nih.gov Similarly, S-adenosyl-L-methionine (SAM), a crucial methyl donor in the pathway, can also be subject to feedback inhibition, as high levels of its by-product, S-adenosyl-L-homocysteine (SAH), can inhibit the methyltransferases involved in cobalamin synthesis. nih.gov

Allosteric modulation, where a molecule binds to an enzyme at a site other than the active site to alter its activity, also plays a role. While specific examples directly targeting adenosylcobalamin 5'-phosphate synthesis are still being fully elucidated, the principle of allosteric regulation is well-established in metabolic pathways. For instance, the activity of some enzymes in related pathways can be modulated by intermediates of the cobalamin pathway, creating a network of regulatory interactions. The recent progress in understanding allosteric modulation of phosphatases, for example, opens up possibilities for similar mechanisms in the final steps of adenosylcobalamin 5'-phosphate dephosphorylation. nih.gov

Cross-Talk with Other Metabolic Pathways Influencing Adenosylcobalamin 5'-Phosphate Formation

A primary point of intersection is with the biosynthesis of heme, siroheme, and chlorophyll, as they all share the common precursor, uroporphyrinogen III. mdpi.compsu.edu The channeling of this precursor towards either cobalamin synthesis or other tetrapyrrole-containing molecules is a critical regulatory juncture.

Furthermore, the synthesis of the 5,6-dimethylbenzimidazole (B1208971) (DMB) base, a component of the lower ligand of cobalamin, is linked to the metabolism of flavin and purines. escholarship.org The availability of precursors from these pathways can therefore influence the rate of complete cobalamin synthesis.

The energy status of the cell also plays a significant role. The biosynthesis of adenosylcobalamin is an energetically expensive process, requiring multiple molecules of ATP and SAM. asm.org Therefore, pathways involved in ATP generation, such as glycolysis and the TCA cycle, are indirectly linked to and can influence the rate of adenosylcobalamin 5'-phosphate formation. researchgate.net

Finally, the regulation of phosphate (B84403) metabolism itself can impact the final steps of the pathway. nih.gov The phosphorylation and subsequent dephosphorylation of adenosylcobalamin to form the final coenzyme highlight the importance of phosphate homeostasis in this process. umaryland.edu The interplay between phosphate and other ions like calcium can also have broader effects on cellular signaling and metabolism that may indirectly affect cobalamin synthesis. nih.gov

Comparative Biochemistry and Evolutionary Perspectives of Adenosylcobalamin 5 Phosphate

Variability in Adenosylcobalamin 5'-Phosphate Metabolism Across Prokaryotic Domains

The metabolism of adenosylcobalamin 5'-phosphate exhibits remarkable variability across different prokaryotic lineages, reflecting diverse evolutionary histories and metabolic needs. While the de novo synthesis of the corrin (B1236194) ring of cobalamin is restricted to a subset of prokaryotes, many others rely on salvaging incomplete corrinoids from their environment. researchgate.net The pathways for activating these salvaged precursors and assembling the final cofactor often converge on adenosylcobalamin 5'-phosphate.

In Bacteria, the conversion of adenosylcobinamide to adenosylcobalamin 5'-phosphate is typically handled by a bifunctional enzyme, such as CobU in Salmonella enterica or its homolog CobP in Pseudomonas denitrificans. nih.gov These enzymes possess both kinase and guanylyltransferase activities, first phosphorylating adenosylcobinamide to adenosylcobinamide phosphate (B84403) and then converting it to adenosylcobinamide-GDP. This product is then condensed with α-ribazole-5'-phosphate by the enzyme CobS to form adenosylcobalamin 5'-phosphate. nih.gov

Archaea, in contrast, employ a different strategy. They lack a direct homolog of the bifunctional CobU/CobP enzyme. Instead, they utilize a non-orthologous enzyme called CobY, which functions as a GTP:adenosylcobinamide-phosphate guanylyltransferase. nih.gov This fundamental difference necessitates a distinct initial step in the archaeal salvage pathway. In organisms like the hyperthermophilic archaeon Methanocaldococcus jannaschii, an amidohydrolase is thought to first cleave the aminopropanol (B1366323) tail from adenosylcobinamide to yield adenosylcobyric acid. This is then condensed with aminopropanol phosphate by the CbiB enzyme to produce adenosylcobinamide phosphate, the substrate for CobY. nih.gov

The final step in both bacterial and archaeal pathways leading to the active coenzyme is the dephosphorylation of adenosylcobalamin 5'-phosphate to adenosylcobalamin, a reaction catalyzed by the CobC phosphatase. umaryland.edu The presence and nature of these key enzymes across different prokaryotic phyla highlight the mosaic nature of cobalamin metabolism, often shaped by horizontal gene transfer. nih.gov

Table 1: Variability in Adenosylcobalamin 5'-Phosphate Metabolism Across Select Prokaryotic Phyla

PhylumRepresentative Organism(s)Key Enzymes for Adenosylcobalamin 5'-Phosphate SynthesisPathway Characteristics
ProteobacteriaSalmonella enterica, Pseudomonas denitrificansCobU/CobP (bifunctional kinase/guanylyltransferase), CobS, CobCBacterial-type salvage pathway.
FirmicutesBacillus megateriumHomologs of CobU, CobS, CobCGenerally possess bacterial-type salvage pathways.
ActinobacteriaStreptomyces griseusOften possess complete de novo synthesis pathways, but salvage enzymes are also present.High percentage of species predicted to synthesize cobamides de novo. researchgate.net
BacteroidetesBacteroides thetaiotaomicronPrimarily salvage pathways; often lack de novo synthesis.High dependency on external cobamides and their precursors. researchgate.net
EuryarchaeotaMethanocaldococcus jannaschii, Halobacterium salinarumCbiZ (amidohydrolase), CbiB, CobY (guanylyltransferase), CobS, CobCArchaeal-type salvage pathway, distinct from the bacterial pathway. nih.gov
ThermotogaeThermosipho africanusPossesses a mosaic of bacterial and archaeal salvage pathway genes.Evidence of horizontal gene transfer from both Firmicutes and Archaea. nih.gov

Role of Adenosylcobalamin 5'-Phosphate in Cobalamin Salvage Pathways

Adenosylcobalamin 5'-phosphate is a crucial intermediate in the salvage of incomplete corrinoids, which are cobalamin precursors lacking the lower nucleotide loop. Many prokaryotes that cannot synthesize cobalamin from scratch have evolved sophisticated salvage pathways to utilize these precursors from their environment. researchgate.net These pathways are essential for their survival and metabolic capabilities.

The central role of adenosylcobalamin 5'-phosphate lies in its position as the immediate precursor to the final active coenzyme, adenosylcobalamin. The salvage pathways effectively channel various salvaged corrinoids towards the synthesis of this key intermediate.

In bacteria like Salmonella enterica, the salvage of cobinamide involves its conversion to adenosylcobinamide, which is then processed by the bifunctional CobU enzyme. CobU first phosphorylates adenosylcobinamide to adenosylcobinamide phosphate and subsequently guanylylates it to adenosylcobinamide-GDP. The cobalamin synthase, CobS, then catalyzes the condensation of adenosylcobinamide-GDP with α-ribazole-5'-phosphate to yield adenosylcobalamin 5'-phosphate. nih.gov

In Archaea, the salvage pathway for cobinamide takes a different route due to the absence of a CobU-like enzyme. Here, adenosylcobinamide is first acted upon by an amidohydrolase (CbiZ) to produce adenosylcobyric acid. The CbiB enzyme then synthesizes adenosylcobinamide-phosphate from adenosylcobyric acid and aminopropanol phosphate. This adenosylcobinamide-phosphate is the substrate for the CobY guanylyltransferase, which produces adenosylcobinamide-GDP. As in bacteria, CobS then forms adenosylcobalamin 5'-phosphate. nih.gov

The final and indispensable step in all these salvage pathways is the dephosphorylation of adenosylcobalamin 5'-phosphate by the CobC phosphatase to generate the active coenzyme, adenosylcobalamin. umaryland.edu The existence of these intricate and varied salvage pathways underscores the metabolic importance of being able to utilize a range of environmental corrinoids, with adenosylcobalamin 5'-phosphate serving as the universal penultimate intermediate.

Evolutionary Conservation and Divergence of Enzymes Involved in Adenosylcobalamin 5'-Phosphate Conversion

The enzymes responsible for the conversion of precursors to adenosylcobalamin 5'-phosphate exhibit a fascinating pattern of evolutionary conservation and divergence, reflecting a complex history of vertical descent and horizontal gene transfer. The distribution of these enzymes across the prokaryotic tree is patchy, indicating that the ability to synthesize and salvage cobalamin has been gained and lost multiple times throughout evolution. nih.govresearchgate.net

CobS (Cobalamin Synthase): This enzyme, which catalyzes the formation of adenosylcobalamin 5'-phosphate from adenosylcobinamide-GDP and α-ribazole-5'-phosphate, is relatively conserved across both Bacteria and Archaea that possess the final steps of cobalamin biosynthesis. Its presence is a strong indicator of the capability to produce adenosylcobalamin.

CobC (Adenosylcobalamin-5'-Phosphate Phosphatase): As the enzyme responsible for the final dephosphorylation step, CobC is also a key conserved component of the pathway in organisms that produce adenosylcobalamin. umaryland.edu

CobU/CobP vs. CobY: The most striking divergence is seen in the enzymes that activate adenosylcobinamide. The bifunctional CobU/CobP, with its kinase and guanylyltransferase domains, is characteristic of Bacteria. In contrast, Archaea utilize the monofunctional guanylyltransferase CobY. nih.gov This represents a clear case of non-orthologous displacement, where different enzymes have evolved to perform a similar function in the pathway. Phylogenetic analyses suggest that the genes for these salvage pathways have been horizontally transferred between different prokaryotic lineages. For instance, the cobinamide salvage pathway in the Thermotogales appears to be a mosaic of genes acquired from both Bacteria and Archaea. nih.gov

The evolutionary history of these enzymes is a testament to the metabolic flexibility of prokaryotes and their ability to adapt to diverse environments by acquiring and modifying metabolic pathways. The intricate interplay between conserved core functions and divergent enzymatic solutions for specific steps highlights the dynamic nature of microbial evolution.

Table 2: Conservation and Divergence of Key Enzymes in Adenosylcobalamin 5'-Phosphate Metabolism

EnzymeFunctionProkaryotic Domain(s)Evolutionary Characteristics
CobU/CobP Bifunctional: Adenosylcobinamide kinase and GTP:adenosylcobinamide-phosphate guanylyltransferasePrimarily BacteriaHomologous enzymes found in various bacterial phyla. Represents the bacterial strategy for cobinamide activation.
CobY GTP:adenosylcobinamide-phosphate guanylyltransferasePrimarily ArchaeaNon-orthologous replacement for the kinase function of CobU. Represents the archaeal strategy for processing adenosylcobinamide-phosphate. nih.gov
CbiB Adenosylcobinamide-phosphate synthasePrimarily ArchaeaEssential in the archaeal salvage pathway to generate the substrate for CobY. nih.gov
CbiZ Adenosylcobinamide amidohydrolasePrimarily ArchaeaCleaves the aminopropanol moiety from adenosylcobinamide, a key initial step in the archaeal salvage pathway. nih.gov
CobS Adenosylcobalamin-5'-phosphate synthaseBacteria and ArchaeaA highly conserved enzyme that catalyzes the penultimate step in adenosylcobalamin synthesis.
CobC Adenosylcobalamin-5'-phosphate phosphataseBacteria and ArchaeaCatalyzes the final dephosphorylation step to produce active adenosylcobalamin. umaryland.edu

Methodological Advances in the Study of Adenosylcobalamin 5 Phosphate

Development of High-Resolution Analytical Techniques for Adenosylcobalamin 5'-Phosphate Detection

The accurate detection and quantification of adenosylcobalamin 5'-phosphate are crucial for studying its metabolic pathways and enzymatic interactions. A variety of high-resolution analytical techniques have been developed and refined for this purpose. Traditional methods such as liquid chromatography and atomic absorption spectroscopy have been complemented by more specialized and sensitive techniques. nih.gov

These advanced methods include chemiluminescence, enzyme-linked immunosorbent assays (ELISA), surface plasmon resonance, and the use of carbon fiber electrodes and nanoparticle sensors. nih.gov However, a significant challenge with many of these methods is their inability to differentiate between the various bioactive and non-bioactive forms of vitamin B12. nih.gov

To address this specificity issue, whole-cell biosensors have emerged as a promising tool. One such biosensor utilizes the adenosylcobalamin (AdoCbl)-responsive riboswitches. nih.gov Another innovative approach involves an agglutination-based whole-cell biosensor that leverages the AdoCbl binding domain of CarH. This biosensor, which can function in complex biological matrices like urine, demonstrates high specificity for AdoCbl over other vitamin B12 derivatives. nih.gov The development of such specific biosensors represents a significant leap forward in the ability to selectively monitor adenosylcobalamin and its phosphorylated form in various biological contexts.

Analytical Technique Principle Advantages Limitations Reference
High-Performance Liquid Chromatography (HPLC)Separation based on polarity and interaction with a stationary phase.Quantitative, reproducible.May require derivatization, can be time-consuming. semanticscholar.orgrsc.org
Mass Spectrometry (MS)Measurement of mass-to-charge ratio of ionized molecules.High sensitivity and specificity, structural information.Complex instrumentation, potential for matrix effects. semanticscholar.orgnih.gov
UV-Vis SpectroscopyMeasurement of light absorption by the molecule at specific wavelengths.Simple, non-destructive.Lower sensitivity, potential for interference from other absorbing compounds. semanticscholar.org
Whole-Cell BiosensorsUse of engineered cells that produce a detectable signal in the presence of the target molecule.High specificity, potential for in vivo and high-throughput screening.Response can be influenced by cellular physiology. nih.govnih.gov
ELISAUse of antibodies to specifically bind to the target molecule.High sensitivity and specificity, suitable for high-throughput analysis.Antibody production can be challenging, potential for cross-reactivity. nih.govrsc.org

Isotopic Labeling Strategies for Tracing Carbon and Phosphorus Flux to Adenosylcobalamin 5'-Phosphate

Isotopic labeling is a powerful technique to trace the metabolic fate of atoms through complex biosynthetic pathways. wikipedia.org By replacing specific atoms in precursor molecules with their heavier, stable isotopes (e.g., ¹³C, ¹⁵N, ¹⁸O) or radioactive isotopes (e.g., ³²P, ¹⁴C), researchers can follow their incorporation into adenosylcobalamin 5'-phosphate. This allows for the elucidation of pathway intermediates and the quantification of metabolic flux.

Carbon-13 (¹³C) Labeling: The intricate carbon skeleton of the corrin (B1236194) ring, the adenosyl group, and the ribose-phosphate tail of adenosylcobalamin 5'-phosphate can be traced using ¹³C-labeled precursors. For instance, feeding organisms with ¹³C-labeled 5-aminolevulinic acid (ALA), the universal precursor for tetrapyrroles, allows for the mapping of carbon flow into the corrin ring. psu.edu Similarly, ¹³C-labeled glucose can be used to trace the carbon atoms that form the ribose and adenosyl moieties. nih.gov The distribution of ¹³C in the final molecule can be analyzed using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). wikipedia.org

Phosphorus-32 (³²P) Labeling: To investigate the phosphorylation steps in the biosynthesis of adenosylcobalamin 5'-phosphate, radioactive ³²P-labeled phosphate (B84403) can be introduced into the system. nih.gov This allows for the direct tracking of the phosphate group's transfer from ATP to its various intermediates. The final product, adenosylcobalamin 5'-phosphate, will be radiolabeled, enabling its detection and quantification through methods like autoradiography or scintillation counting. This approach is particularly useful for identifying and characterizing the kinases involved in the pathway. nih.gov

Isotope Precursor Molecule Information Gained Analytical Technique Reference
¹³C5-Aminolevulinic Acid, Glucose, ThreonineElucidation of the carbon backbone assembly of the corrin ring, ribose, and other organic parts.NMR, Mass Spectrometry nih.govpsu.edunih.gov
³²PInorganic Phosphate (Pi)Identification of phosphorylation steps and kinase activity in the biosynthesis of the nucleotide loop.Autoradiography, Scintillation Counting nih.gov
¹⁸O¹⁸O₂-phosphoramiditesMechanistic studies of phosphoryl transfer reactions.Mass Spectrometry nih.govucl.ac.uk

Synthetic Routes and Chemical Modifications of Adenosylcobalamin 5'-Phosphate for Research Probes

The chemical synthesis of adenosylcobalamin 5'-phosphate and its analogs is essential for creating molecular probes to study its interactions with enzymes and other biological molecules. These synthetic compounds can be designed with specific modifications, such as fluorescent tags or photoaffinity labels, to facilitate their detection and to map binding sites.

The total synthesis of a complex molecule like adenosylcobalamin 5'-phosphate is a formidable challenge. However, semi-synthetic approaches, starting from naturally occurring cobalamin or its precursors, are more common. nih.gov The synthesis of analogs often involves modifications to the upper (adenosyl) or lower (dimethylbenzimidazole) ligands, or to the corrin ring itself. nih.gov

A significant area of development has been the synthesis of phosphate-modified analogs. For example, novel methods for the synthesis of gamma-phosphate modified ATP analogues have been reported, which can be used to probe the active sites of kinases involved in the adenosylcobalamin 5'-phosphate pathway. nih.gov Furthermore, a cell-free enzymatic synthesis platform has been developed for the production of adenosylcobalamin, demonstrating the potential for in vitro production of this complex molecule and its derivatives. nih.gov

Genetic Engineering and Mutagenesis for Investigating Adenosylcobalamin 5'-Phosphate Pathway Enzymes

Genetic engineering and mutagenesis are indispensable tools for dissecting the roles of specific enzymes in the biosynthesis of adenosylcobalamin 5'-phosphate. By altering the genes that encode these enzymes, researchers can study the effects of these changes on the production of the final molecule and its intermediates.

Site-Directed Mutagenesis: This technique allows for the introduction of specific mutations into the DNA sequence of a gene, resulting in a modified protein with altered amino acid residues. doccheck.com By targeting conserved residues in the active site of an enzyme, for example, researchers can investigate their importance for substrate binding and catalysis. Mutagenesis studies have been instrumental in understanding the mechanism of enzymes like glutamate (B1630785) mutase, which utilizes adenosylcobalamin as a cofactor. nih.gov

Genetic Technique Purpose Example Application in Cobalamin Biosynthesis Reference
Site-Directed MutagenesisInvestigate the function of specific amino acid residues in an enzyme.Probing the active site of glutamate mutase to understand its catalytic mechanism. doccheck.comnih.gov
Gene KnockoutDetermine the essentiality of a gene for a particular metabolic pathway.Inactivating a gene in the cobalamin biosynthetic pathway to confirm its role. nih.gov
Gene OverexpressionIncrease the production of a specific enzyme or the overall yield of a metabolic product.Overexpressing key biosynthetic genes in P. denitrificans to enhance vitamin B12 production. nih.gov
Random MutagenesisGenerate a library of mutants to screen for improved phenotypes.Using UV light or chemical mutagens to create strains with increased cobalamin yield. nih.gov

Q & A

Basic Research Questions

Q. What enzymatic assays are recommended to quantify Vitamin B12 coenzyme 5'-phosphate in biological samples, and how do they distinguish between active and inactive forms?

  • Methodological Answer : Use apoenzyme-based assays with phosphatase-free preparations to measure active coenzyme forms. For example, coupling the apoenzyme of methylmalonyl-CoA mutase with the coenzyme allows quantification via spectrophotometric detection of substrate conversion. Ensure assays exclude phosphatases to prevent degradation of phosphorylated coenzymes (e.g., 5'-phosphate derivatives) during analysis .

Q. What microbial models are suitable for studying the biosynthesis of this compound, and how are genetic pathways validated?

  • Methodological Answer : Propionibacterium freudenreichii strains (e.g., T82) are robust models due to their complete cobalamin biosynthesis pathways. Validate using genomic analysis (e.g., identifying bluB/cobT2 fusion genes for DMBI ligand synthesis) and knockout studies to confirm enzyme roles. Supplementation studies (e.g., B5/B7 requirements) further elucidate pathway dependencies .

Q. How does the coenzyme form of Vitamin B12 differ from its non-phosphorylated counterparts in enzyme binding and catalytic efficiency?

  • Methodological Answer : The 5'-phosphate group enhances binding affinity to apoenzymes by forming hydrogen bonds with active-site residues. Compare kinetic parameters (e.g., Kₘ, Vₘₐₓ) using isothermal titration calorimetry (ITC) and stopped-flow spectroscopy. For example, pyridoxal 5'-phosphate (PLP) shows 10-fold higher catalytic efficiency than non-phosphorylated B6 in aminotransferases .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported stability profiles of this compound under varying pH and temperature conditions?

  • Methodological Answer : Conduct stability studies using controlled buffers (pH 4–9) and HPLC-MS to track degradation products. For conflicting data, replicate conditions from prior studies (e.g., light exposure, ionic strength) and apply Arrhenius modeling to predict shelf-life. Cross-validate with enzymatic activity assays to confirm functional integrity post-stress .

Q. How can isotopic labeling techniques elucidate the role of this compound in methyl group transfer reactions within complex metabolic networks?

  • Methodological Answer : Use ¹³C-labeled methylcobalamin or 5'-phosphate derivatives in tracer studies with GC-MS or NMR. For instance, track methyl transfer to homocysteine in methionine synthase reactions. Pair with kinetic isotope effect (KIE) analysis to distinguish rate-limiting steps in multi-enzyme systems .

Q. What structural biology approaches are optimal for mapping the interaction between this compound and multi-substrate enzymes like methyltransferases?

  • Methodological Answer : Employ cryo-EM or X-ray crystallography with co-crystallized coenzyme-enzyme complexes. Use site-directed mutagenesis to identify residues critical for phosphate group coordination. Molecular dynamics simulations can further predict conformational changes during catalysis .

Q. How do polymorphisms in enzymes dependent on this compound (e.g., MTHFR) affect experimental design for studying folate-homocysteine cycling?

  • Methodological Answer : Genotype cell lines or animal models for common variants (e.g., MTHFR C677T). Compare coenzyme utilization efficiency via LC-MS quantification of S-adenosylmethionine (SAM) and homocysteine levels. Adjust supplementation protocols (e.g., B12/B9 ratios) to account for variant-specific metabolic bottlenecks .

Methodological Resources

  • Synthesis Pathways : Reference genomic datasets (e.g., KEGG pathways map00740) and in vitro reconstitution assays for coenzyme biosynthesis steps .
  • Data Analysis : Use tools like PyMol for structural visualization and GraphPad Prism for kinetic modeling. Public repositories (e.g., PDB, BRENDA) provide enzyme-coenzyme interaction data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.